N-(4-acetylphenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
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Overview
Description
N-(4-acetylphenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex molecular structure, which includes an acetylphenyl group, a dioxopyrrolopyridinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline derivatives using acetic anhydride under acidic conditions.
Synthesis of the Dioxopyrrolopyridinyl Intermediate: This involves the cyclization of appropriate precursors under high-temperature conditions, often using a catalyst.
Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the dioxopyrrolopyridinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide: can be compared with other benzamide derivatives and pyrrolopyridine compounds.
N-(4-acetylphenyl)benzamide: Lacks the dioxopyrrolopyridinyl group, which may result in different chemical and biological properties.
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide: Lacks the acetylphenyl group, which may affect its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-13(26)14-7-9-16(10-8-14)24-20(27)15-4-2-5-17(12-15)25-21(28)18-6-3-11-23-19(18)22(25)29/h2-12H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRDOHYANQOJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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